2-(Azetidin-1-yl)acetic acid hydrochloride is a heterocyclic building block used in the synthesis of bioactive molecules, particularly in drug discovery programs. It incorporates a strained, conformationally rigid azetidine ring, a structural motif increasingly used to enhance key drug-like properties such as aqueous solubility and metabolic stability while providing a defined three-dimensional exit vector for further functionalization. The hydrochloride salt form is specifically supplied to ensure superior handling characteristics, improved solubility in polar solvents, and enhanced stability compared to the corresponding free base, making it a more reliable reagent for reproducible process chemistry.
Direct substitution of this compound with analogs such as 2-(pyrrolidin-1-yl)acetic acid or 2-(piperidin-1-yl)acetic acid is often unviable. The smaller, more constrained azetidine ring imparts a distinct spatial arrangement and a more polar, less lipophilic profile compared to its five- and six-membered counterparts, a critical factor in modulating target engagement, selectivity, and ADME properties. Furthermore, procuring the free base instead of the hydrochloride salt introduces significant process variability; the salt's typical crystalline nature and enhanced aqueous solubility contrast sharply with the potential for the free base to be oily or have poor solubility, complicating handling, weighing, and formulation for consistent results in both discovery and scale-up chemistry.
Unlike many amine free bases which can be oils or low-melting solids, 2-(Azetidin-1-yl)acetic acid hydrochloride is a white to off-white solid, facilitating straightforward and reproducible weighing and dispensing. This physical state is indicative of a stable crystalline lattice, which simplifies purification and storage, preventing the handling issues associated with non-crystalline or hygroscopic materials.
| Evidence Dimension | Physical Form at STP |
| Target Compound Data | White to off-white solid |
| Comparator Or Baseline | Related amine free bases or larger analogs, which are frequently oils or low-melting, hygroscopic solids. |
| Quantified Difference | Qualitative but critical: Solid vs. potential Liquid/Semi-solid, enabling gravimetric accuracy. |
| Conditions | Standard Temperature and Pressure (STP) |
This ensures process consistency and reproducibility in high-throughput synthesis, library generation, and scale-up operations.
In medicinal chemistry, reducing lipophilicity (LogP) is a primary strategy for improving a compound's ADME (absorption, distribution, metabolism, and excretion) profile. Saturated heterocycles contribute significantly to LogP, with the value increasing with ring size. The azetidine motif consistently provides lower lipophilicity compared to its larger pyrrolidine and piperidine homologs. This makes 2-(azetidin-1-yl)acetic acid hydrochloride a preferred building block when the goal is to minimize LogP while retaining a key nitrogen vector.
| Evidence Dimension | Calculated Lipophilicity (cLogP) Trend |
| Target Compound Data | Incorporation of azetidine ring leads to lower cLogP. |
| Comparator Or Baseline | Pyrrolidine and Piperidine analogs, which lead to progressively higher cLogP values. |
| Quantified Difference | Systematic increase in lipophilicity with ring size (Azetidine < Pyrrolidine < Piperidine). |
| Conditions | Comparative analysis of representative N-phenylsulfonyl derivatives. |
Selecting this precursor allows chemists to systematically reduce the lipophilicity of a lead compound, which can improve solubility and reduce off-target toxicity.
The azetidine scaffold is not merely an inert spacer; it is a key component of potent bioactive agents. In a recent anti-infective campaign, a series of substituted azetidines demonstrated potent, bactericidal activity against multidrug-resistant *Mycobacterium tuberculosis* with MIC99 values below 10 μM. The study identified that these compounds act by inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. This demonstrates that the azetidine core, provided by precursors like 2-(azetidin-1-yl)acetic acid, is a validated structural motif for generating high-potency anti-infectives.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC99) |
| Target Compound Data | Azetidine-containing derivatives achieved MIC99 values <10 μM. |
| Comparator Or Baseline | Standard screening hit thresholds in antibacterial drug discovery. |
| Quantified Difference | Achieves potent bactericidal activity against drug-resistant strains. |
| Conditions | In vitro culture of *Mycobacterium tuberculosis* (MDR-TB). |
This provides evidence that procuring this building block supports programs aimed at developing potent agents in challenging therapeutic areas like infectious disease.
For projects where an initial lead compound exhibits high lipophilicity, poor solubility, or off-target effects, substituting a larger heterocyclic or lipophilic group with the azetidinyl-acetyl moiety is a rational strategy. This compound is the ideal choice for systematically lowering the LogP of a molecule while maintaining a crucial nitrogen attachment point, directly addressing common ADME challenges.
In automated or parallel synthesis workflows, reagent reliability is paramount. As a stable, crystalline solid, this hydrochloride salt is well-suited for such applications, as it allows for simple, accurate preparation of stock solutions and reliable gravimetric dispensing, minimizing process failures associated with handling oils or hygroscopic materials.
Given the demonstrated success of the azetidine motif in developing potent inhibitors of bacterial pathways and its use in FDA-approved kinase inhibitors, this building block is a valuable starting material for designing novel agents in oncology and infectious disease. Its defined structure provides a rigid scaffold to build upon for achieving high target potency and selectivity.
Irritant